molecular formula C12H17N B12310085 5-Butylindoline

5-Butylindoline

Cat. No.: B12310085
M. Wt: 175.27 g/mol
InChI Key: ZIGXCARKYMFZKU-UHFFFAOYSA-N
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Description

It has a chemical formula of C12H17N and a molecular weight of 175.27 g/mol. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylindoline typically involves the reaction of 5-tert-butylisatin with phenylenediamine in acetic acid under reflux conditions . This method ensures the formation of the desired indoline structure without significant byproducts, as confirmed by thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Butylindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indoline derivatives with reduced functional groups.

    Substitution: Formation of halogenated indoline derivatives.

Scientific Research Applications

5-Butylindoline has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of 5-Butylindoline involves its interaction with various molecular targets and pathways. The indoline structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with cellular targets and disrupting key biological pathways .

Comparison with Similar Compounds

  • 5-Ethylindoline
  • 5-Isopropylindoline
  • 5-Butylindoline-2,3-dione

Comparison: this compound is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-butyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-6,9,13H,2-4,7-8H2,1H3

InChI Key

ZIGXCARKYMFZKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)NCC2

Origin of Product

United States

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